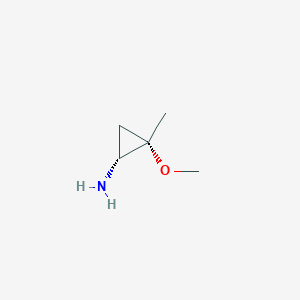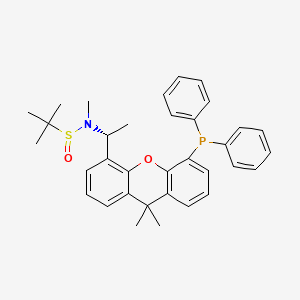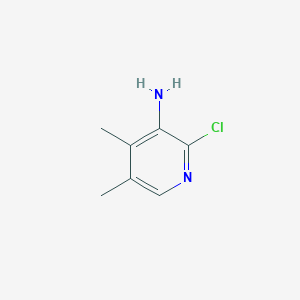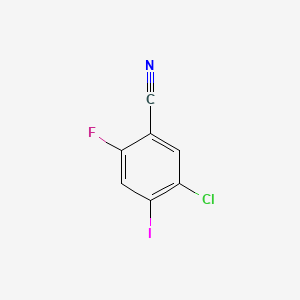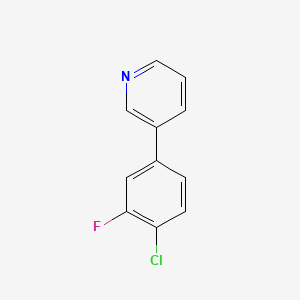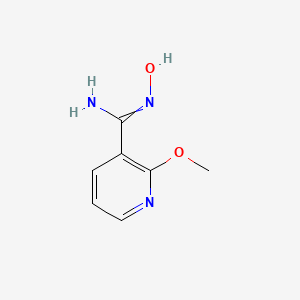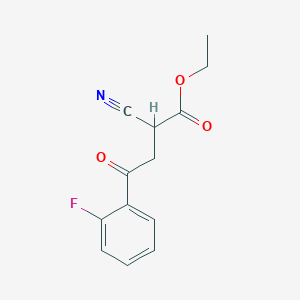
Sodium 4-((trifluoromethyl)thio)benzenesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzene ring, and a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
化学反应分析
Types of Reactions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
科学研究应用
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modification of their activity. The sulfinate group can participate in redox reactions, further influencing the compound’s effects .
相似化合物的比较
Similar Compounds
- Sodium 4-(trifluoromethyl)benzenesulfonate
- Sodium 4-(trifluoromethyl)benzenesulfinate
- Sodium 4-(trifluoromethyl)benzene-1-sulfonate
Uniqueness
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is unique due to the presence of both a trifluoromethyl group and a sulfinate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .
属性
分子式 |
C7H4F3NaO2S2 |
|---|---|
分子量 |
264.2 g/mol |
IUPAC 名称 |
sodium;4-(trifluoromethylsulfanyl)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S2.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI 键 |
QJYKDGPPKTYDQJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




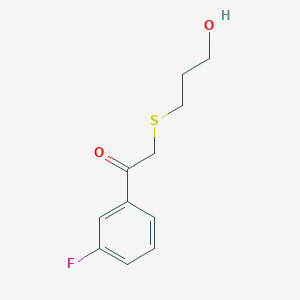
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
